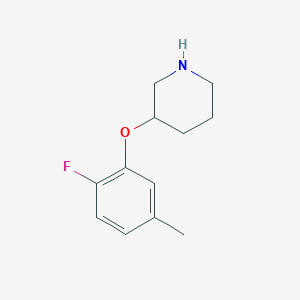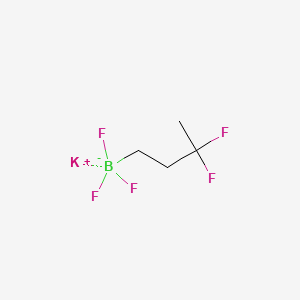
5-Bromo-3-(bromomethyl)-2-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(bromomethyl)-2-fluoropyridine is a heterocyclic organic compound that contains bromine, fluorine, and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(bromomethyl)-2-fluoropyridine typically involves the bromination of 3-(bromomethyl)-2-fluoropyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-Bromo-3-(bromomethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 3-(methyl)-2-fluoropyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of 2-fluoropyridine.
Oxidation: Pyridine N-oxides.
Reduction: 3-(Methyl)-2-fluoropyridine.
科学的研究の応用
5-Bromo-3-(bromomethyl)-2-fluoropyridine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the development of biologically active molecules for drug discovery.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and materials science.
作用機序
The mechanism by which 5-Bromo-3-(bromomethyl)-2-fluoropyridine exerts its effects involves the interaction of its bromine and fluorine atoms with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the fluorine atom can influence the electronic properties of the pyridine ring, affecting its reactivity and binding affinity to biological targets.
類似化合物との比較
Similar Compounds
3-(Bromomethyl)-2-fluoropyridine: Lacks the additional bromine atom at the 5-position.
5-Bromo-2-fluoropyridine: Lacks the bromomethyl group at the 3-position.
3-(Bromomethyl)-5-chloropyridine: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
5-Bromo-3-(bromomethyl)-2-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and electronic properties
特性
分子式 |
C6H4Br2FN |
|---|---|
分子量 |
268.91 g/mol |
IUPAC名 |
5-bromo-3-(bromomethyl)-2-fluoropyridine |
InChI |
InChI=1S/C6H4Br2FN/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 |
InChIキー |
OODRQECUFLHNBA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1CBr)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[(tert-butoxy)carbonyl]-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]azetidin-3-yl}acetic acid](/img/structure/B13567490.png)
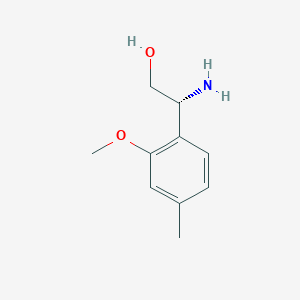


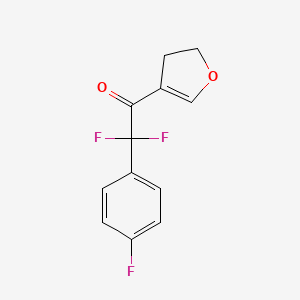
![4-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567529.png)

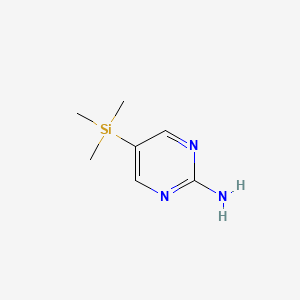
![1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13567551.png)

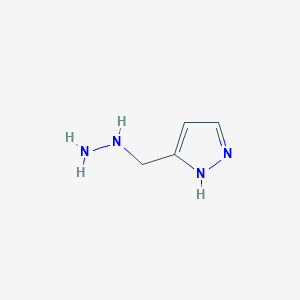
![Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13567563.png)
